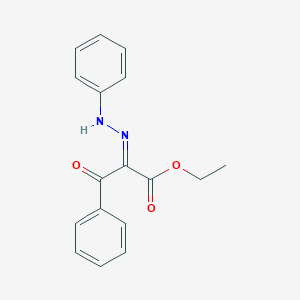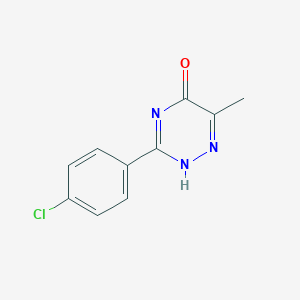![molecular formula C16H10BrNO3 B7787728 (3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione](/img/structure/B7787728.png)
(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. Typically, the synthesis starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial production methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
The compound “(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The detailed molecular mechanisms and pathways are subjects of ongoing research to fully understand its effects.
Propriétés
IUPAC Name |
(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,18H/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZYGIZIABTGX-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)
![3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B7787652.png)
![(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one](/img/structure/B7787654.png)
![4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one](/img/structure/B7787655.png)

![2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7787673.png)



![6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one](/img/structure/B7787701.png)
![(2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoic acid](/img/structure/B7787709.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid](/img/structure/B7787717.png)
![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
![methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7787722.png)
